2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Overview
Description
2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyran ring fused to another pyran ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR). One common method involves the condensation of an aromatic aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles: These derivatives are synthesized using similar methods and have comparable biological activities.
Uniqueness
2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to the presence of the iodine atom in the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.
Properties
IUPAC Name |
2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-8-6-12-14(16(20)21-8)13(10(7-18)15(19)22-12)9-4-2-3-5-11(9)17/h2-6,13H,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKAWDQHKZJXQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3I)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396094 | |
Record name | 2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339584-01-9 | |
Record name | 2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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